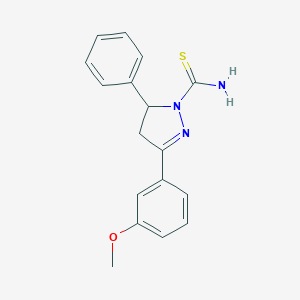
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MPDC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MPDC is a pyrazoline derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Studies have shown that 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits anti-inflammatory, analgesic, and antipyretic properties. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess antitumor activity, making it a promising candidate for cancer therapy. Furthermore, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use as an antimicrobial agent, with studies showing its effectiveness against various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, but studies have shown that it exerts its effects through the inhibition of cyclooxygenase enzymes. Cyclooxygenases are enzymes that are responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting cyclooxygenase enzymes, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that it reduces the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to reduce the levels of reactive oxygen species, which are involved in various pathological conditions, including cancer and inflammation. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to possess antioxidant properties, which may contribute to its beneficial effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations. Furthermore, the mechanism of action of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Furthermore, studies can be conducted to further elucidate its mechanism of action and to identify potential targets for its therapeutic effects. Additionally, studies can be conducted to optimize its synthesis method and to improve its solubility and bioavailability.
Conclusion
In conclusion, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a promising chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and its mechanism of action has been studied to understand its biochemical and physiological effects. 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to possess antitumor and antimicrobial activity. While there are limitations to its use, there are several future directions for the study of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including its potential use as a therapeutic agent and further elucidation of its mechanism of action.
Synthesemethoden
There are different methods used to synthesize 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, including the reaction of 3-methoxyphenyl hydrazine with chalcones in the presence of thiosemicarbazide. Another method involves the reaction of 3-methoxyphenyl hydrazine with substituted acetophenones in the presence of thiosemicarbazide. Additionally, 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can also be synthesized by the reaction of 3-methoxyphenyl hydrazine with chalcones in the presence of ammonium thiocyanate. The synthesis of 3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is relatively simple and can be achieved using standard laboratory techniques.
Eigenschaften
Produktname |
3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
|---|---|
Molekularformel |
C17H17N3OS |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C17H17N3OS/c1-21-14-9-5-8-13(10-14)15-11-16(20(19-15)17(18)22)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H2,18,22) |
InChI-Schlüssel |
WJWPQQNXZWMWBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)-3-ethoxybenzyl]-N-benzylamine](/img/structure/B276053.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopentanamine](/img/structure/B276054.png)

![N-[4-(allyloxy)benzyl]-N-benzylamine](/img/structure/B276066.png)




![Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B276073.png)
![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)
![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)

![5-Chloro-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B276085.png)
